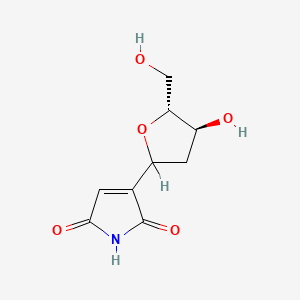
Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (11): is a complex organometallic compound. It is known for its unique structure, which includes an aluminum center coordinated by two methoxyethanolato ligands and a sodium ion. This compound is used in various chemical processes and has applications in both industrial and research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) typically involves the reaction of aluminum hydride with 2-methoxyethanol in the presence of a sodium source. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction can be represented as follows:
AlH3+2CH3OCH2CH2OH+NaH→Na[AlH2(OCH2CH2OCH3)2]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aluminum center is oxidized, often leading to the formation of aluminum oxide derivatives.
Reduction: It can also participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: The methoxyethanolato ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various alcohols, amines, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of other organometallic compounds. Its unique structure allows it to act as a catalyst in certain polymerization reactions.
Biology
Medicine
Research is ongoing into the use of aluminum-based compounds in medicine, particularly for their potential as adjuvants in vaccines and as therapeutic agents in treating certain diseases.
Industry
In industrial applications, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its ability to act as a catalyst in polymerization reactions makes it valuable in the manufacture of plastics and resins.
作用机制
The mechanism by which Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) exerts its effects involves the coordination of the aluminum center with various substrates. This coordination can activate the substrates towards further chemical reactions, such as polymerization or catalytic transformations. The sodium ion plays a role in stabilizing the overall structure and enhancing the reactivity of the aluminum center.
相似化合物的比较
Similar Compounds
Sodium tetrahydroaluminate: Another aluminum-based compound with similar reducing properties.
Lithium aluminum hydride: A widely used reducing agent in organic synthesis.
Sodium bis(2-methoxyethoxy)aluminum hydride: Similar in structure but with different ligands.
Uniqueness
What sets Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) apart is its specific ligand environment, which provides unique reactivity and stability. This makes it particularly useful in specialized applications where other aluminum compounds may not perform as well.
属性
CAS 编号 |
22722-98-1 |
|---|---|
分子式 |
C6H16AlNaO4 |
分子量 |
202.16 g/mol |
IUPAC 名称 |
sodium;alumanylium;2-methoxyethanolate |
InChI |
InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;; |
InChI 键 |
XJIQVZMZXHEYOY-UHFFFAOYSA-N |
SMILES |
COCC[O-].COCC[O-].[Na+].[AlH2+] |
规范 SMILES |
COCC[O-].COCC[O-].[Na+].[AlH2+] |
Key on ui other cas no. |
22722-98-1 |
Pictograms |
Flammable; Corrosive; Irritant |
同义词 |
dihydrobis(2-methoxyethoxy)aluminate Red-Al Vitride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















